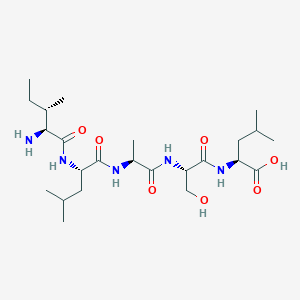
L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine is a peptide compound composed of five amino acids: isoleucine, leucine, alanine, serine, and leucine. This compound has a molecular formula of C24H45N5O7 and a molecular weight of 515.652 g/mol . Peptides like this compound are of significant interest in various fields due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These synthesizers can handle multiple peptide sequences simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Scientific Research Applications
L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors on the cell surface, triggering intracellular signaling cascades that lead to various biological effects. The specific pathways and targets depend on the peptide’s sequence and structure .
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-leucyl-L-alanyl-L-seryl-L-leucine
- L-Isoleucyl-L-valyl-L-alanyl-L-seryl-L-leucine
- L-Isoleucyl-L-leucyl-L-alanyl-L-threonyl-L-leucine
Uniqueness
L-Isoleucyl-L-leucyl-L-alanyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and therapeutic potential .
Properties
CAS No. |
823233-55-2 |
|---|---|
Molecular Formula |
C24H45N5O7 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H45N5O7/c1-8-14(6)19(25)23(34)27-16(9-12(2)3)21(32)26-15(7)20(31)29-18(11-30)22(33)28-17(24(35)36)10-13(4)5/h12-19,30H,8-11,25H2,1-7H3,(H,26,32)(H,27,34)(H,28,33)(H,29,31)(H,35,36)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
SZXVYIKZVXPFDP-DYKIIFRCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















